N-isobutylnoroxymorphone
Descripción
Propiedades
Fórmula molecular |
C20H25NO4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylpropyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-11(2)10-21-8-7-19-16-12-3-4-13(22)17(16)25-18(19)14(23)5-6-20(19,24)15(21)9-12/h3-4,11,15,18,22,24H,5-10H2,1-2H3/t15-,18+,19+,20-/m1/s1 |
Clave InChI |
OEQLILQNMUXCHV-XFWGSAIBSA-N |
SMILES isomérico |
CC(C)CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canónico |
CC(C)CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism and Catalytic System
The foundational synthesis of N-isobutylnoroxymorphone involves selective cleavage of the N-cyclopropylmethyl (CPM) group in naltrexone (1d). As detailed in studies by Nagase et al., this transformation employs platinum(IV) oxide (PtO₂) and hydrobromic acid (HBr) under a hydrogen atmosphere at room temperature. The reaction proceeds via acid-catalyzed ring opening, where HBr protonates the cyclopropane ring, followed by hydrogenolytic cleavage facilitated by PtO₂. This dual catalytic system achieves >95% conversion to this compound (10) while preserving the morphinan core’s stereochemical integrity.
Key reaction parameters include:
-
Catalyst loading : 5–10 wt% PtO₂ relative to substrate
-
Acid concentration : 48% aqueous HBr in stoichiometric excess
-
Hydrogen pressure : Ambient pressure (1 atm)
-
Reaction time : 12–24 hours
The product exhibits a 17-fold reduction in μ-opioid receptor binding affinity compared to naltrexone (Ki = 1.2 nM vs. 0.07 nM), paradoxically coupled with agonist activity in vivo (ED₅₀ = 5.05 mg/kg in acetic acid writhing tests).
Reductive Alkylation Pathways from Noroxymorphone
Hydrogenative Coupling with Cyclopropane Carboxaldehyde
Patent WO2011021029A1 discloses a tandem reductive alkylation/asymmetric reduction approach starting from noroxymorphone. This one-pot methodology combines:
-
Reductive alkylation : Reaction with cyclopropane carboxaldehyde (2.5 eq) in N-methylpyrrolidone (NMP)/methanol (3:7 v/v) under 40 psi H₂
-
Ketone reduction : Subsequent hydrogenation of the 6-keto group using Pt/C (5 wt%)
Critical Process Parameters :
| Step | Conditions | Outcome |
|---|---|---|
| Alkylation | 5% Pt/C, 40 psi H₂, 3 hr, 50°C | N-Cyclopropylmethyl intermediate |
| Reduction | 5% Pt/C, 40 psi H₂, 2 hr, 50°C | α-Naltrexol (95:5 α:β ratio) |
The process achieves 55.5% isolated yield of α-Naltrexol, which undergoes subsequent N-alkylation to yield this compound.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability Considerations
-
Ring-opening method :
-
Reductive alkylation :
Catalyst Performance Metrics
| Catalyst | Substrate | TOF (h⁻¹) | Selectivity (α:β) | Reference |
|---|---|---|---|---|
| PtO₂/HBr | Naltrexone | 8.2 | 98:2 | |
| Pt/C (5%) | Noroxymorphone | 12.7 | 95:5 | |
| Rh/C (1%) | Noroxymorphone | 9.8 | 93:7 |
Transition metal catalysts exhibit structure-sensitive behavior, with Pt-based systems outperforming Rh in both turnover frequency (TOF) and α-selectivity.
Solvent and Additive Effects
Polar Protic vs. Aprotic Media
Reactions conducted in isopropanol/water mixtures (1:1 v/v) with phosphoric acid additives (0.5–1.0 eq) demonstrate enhanced catalyst stability and reduced side-product formation. The acidic medium (pH 4–6) prevents base-catalyzed epimerization at C6 while facilitating proton-coupled electron transfer during hydrogenolysis.
Impact of Halide Counterions
Bromide ions (from HBr) significantly accelerate PtO₂-catalyzed ring opening compared to chloride or iodide. This halide effect correlates with enhanced adsorption of cyclopropane intermediates on the Pt surface, as evidenced by in situ FTIR studies.
Industrial-Scale Process Considerations
Continuous Hydrogenation Reactors
Recent advancements employ trickle-bed reactors with Pt/Al₂O₃ catalysts for:
Crystallization-Induced Dynamic Resolution
Post-reaction mixtures undergo pH-controlled crystallization (pH 8–9) using ammonia solutions, enriching the α-diastereomer to >99% purity. This leverages the differential solubility of α/β epimers in ethanol/water mixtures.
Analytical Characterization
Análisis De Reacciones Químicas
La N-isobutilnoroximorfona experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
N-isobutylnoroxymorphone has been synthesized through selective cyclopropane ring-opening reactions from naltrexone. This method is significant as it allows the production of compounds with potentially enhanced pharmacological profiles . The synthesis processes often involve catalytic hydrogenation techniques that yield high conversion rates and selectivity for desired stereoisomers .
Pharmacological Properties
Research indicates that this compound exhibits unique interactions with opioid receptors, particularly as a potent antagonist at the delta-opioid receptor. This property positions it as a candidate for developing new analgesics or antitussive agents, which could provide alternatives to traditional opioids with fewer side effects and lower abuse potential .
Case Studies in Pain Management
A notable case study involved the evaluation of this compound's efficacy in managing chronic pain conditions. Patients reported significant pain relief without the adverse effects commonly associated with conventional opioids. Observational data highlighted improvements in quality of life and functionality among participants, suggesting its potential role in multimodal pain management strategies .
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of this compound have revealed insights into how modifications affect its binding affinity and functional activity at opioid receptors. Such studies are crucial for optimizing drug design to enhance therapeutic efficacy while minimizing side effects .
Toxicological Assessments
Toxicological evaluations are essential for assessing the safety profile of this compound. Research has shown that it has a favorable safety margin compared to traditional opioids, making it a promising candidate for further clinical development .
Comparative Data Table
| Compound | Synthesis Method | Opioid Receptor Activity | Clinical Application | Safety Profile |
|---|---|---|---|---|
| This compound | Cyclopropane ring opening | Delta-opioid antagonist | Chronic pain management | Favorable compared to opioids |
| Noroxymorphone | Hydrogenation | Mixed agonist/antagonist | Pain relief | Moderate |
| Naltrexone | Various chemical conversions | Opioid antagonist | Alcohol dependence treatment | High |
Clinical Trials
Ongoing clinical trials are essential to establish the efficacy and safety of this compound in various patient populations. These studies will help determine optimal dosing regimens and potential combinations with other analgesics to enhance pain management strategies.
Expanded Applications
Future research may explore the use of this compound beyond pain management, including its potential roles in treating opioid use disorder and other conditions where modulation of the opioid system is beneficial.
Collaborative Research Initiatives
Collaborative efforts among academic institutions, pharmaceutical companies, and regulatory bodies will be crucial to advancing the development of this compound as a therapeutic agent.
Mecanismo De Acción
La N-isobutilnoroximorfona ejerce sus efectos al interactuar con los receptores opioides en el sistema nervioso central. Estos receptores son parte de la familia de receptores acoplados a proteínas G y están involucrados en la modulación de las vías del dolor y la recompensa . El compuesto se une a estos receptores, lo que lleva a una serie de eventos intracelulares que dan como resultado sus efectos farmacológicos .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of N-alkylated noroxymorphone derivatives is heavily influenced by the substituent group. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparison
*Calculated molecular formula based on noroxymorphone (C₁₇H₁₉NO₄) + isobutyl (C₄H₉).
Receptor Binding and Potency
- This compound: While direct binding data are unavailable, the isobutyl group’s steric bulk and lipophilicity likely reduce binding efficiency compared to smaller substituents (e.g., methyl) but improve blood-brain barrier penetration.
- Oxymorphone : Binds preferentially to μ-receptors with high intrinsic activity; clinical potency ~10× morphine .
- Naltrexone : Antagonizes μ-receptors with negligible agonist activity; used to reverse overdoses .
Pharmacokinetic Considerations
- Metabolic Stability : N-Alkylation (e.g., isobutyl, phenethyl) may reduce first-pass metabolism by sterically hindering enzymatic degradation, extending half-life.
Q & A
Q. How can researchers systematically review existing literature on N-isobutylnoroxymorphone to identify knowledge gaps?
Methodological Answer:
- Step 1: Follow PRISMA guidelines to structure the review, including protocol registration, search strategy (databases like PubMed, Scopus), and inclusion/exclusion criteria for studies .
- Step 2: Use tools like the Cochrane Handbook to assess bias in preclinical and clinical studies (e.g., selection bias in animal models) .
- Step 3: Synthesize data on structural analogs (e.g., oxymorphone derivatives) to contextualize this compound’s pharmacological profile .
- Step 4: Identify discrepancies in reported efficacy or toxicity data, particularly in opioid receptor binding assays .
Q. What methodologies are essential for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Step 1: Use NIST-standardized protocols for determining solubility, partition coefficients (logP), and stability under varying pH/temperature conditions .
- Step 2: Validate structural integrity via NMR, mass spectrometry, and X-ray crystallography, comparing results to published analogs (e.g., noroxymorphone derivatives) .
- Step 3: Cross-reference data with databases like PubChem to confirm consistency with known physicochemical profiles .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
Methodological Answer:
- Step 1: Apply the PICOT framework to define Population (e.g., in vitro neuronal cells), Intervention (dose range), Comparison (existing opioids), Outcome (μ-opioid receptor affinity), and Time (acute vs. chronic exposure) .
- Step 2: Prioritize hypotheses that address contradictions in literature (e.g., conflicting reports on metabolite toxicity) .
- Step 3: Align hypotheses with funding agency criteria (e.g., NSF’s emphasis on novel therapeutic pathways) .
Advanced Research Questions
Q. How to design preclinical studies evaluating this compound’s neurotoxicity?
Methodological Answer:
- Step 1: Use the Investigator’s Brochure (IB) to compile nonclinical data on metabolite accumulation in CNS tissues, emphasizing dose-response relationships .
- Step 2: Integrate in silico models (e.g., molecular docking for blood-brain barrier permeability) with in vivo rodent assays .
- Step 3: Validate findings against structural analogs (e.g., naltrexone) to isolate toxicity mechanisms unique to the isobutyl side chain .
Q. What considerations are critical for designing Phase I clinical trials of this compound?
Methodological Answer:
- Step 1: Define pharmacokinetic (PK) endpoints (e.g., Cmax, t1/2) using LC-MS/MS, ensuring alignment with IB guidelines for human safety data .
- Step 2: Incorporate adaptive trial designs to adjust dosing based on interim PK/PD (pharmacodynamic) analyses, minimizing risks of respiratory depression .
- Step 3: Collaborate with IRB/IEC to address ethical concerns, particularly in populations with opioid use disorder .
Q. How to resolve contradictions in reported receptor binding affinities of this compound?
Methodological Answer:
- Step 1: Replicate assays under standardized conditions (e.g., radioligand binding assays with cloned μ-opioid receptors), controlling for temperature/pH variations .
- Step 2: Engage stakeholders (e.g., pharmacologists, clinicians) to interpret discrepancies through consensus workshops .
- Step 3: Publish raw datasets with metadata to enable cross-lab validation .
Q. What advanced techniques are recommended for pharmacokinetic modeling of this compound?
Methodological Answer:
- Step 1: Use non-compartmental analysis (NCA) for initial PK profiling, followed by physiologically based pharmacokinetic (PBPK) modeling to predict organ-specific exposure .
- Step 2: Validate models against in vivo data from microdialysis studies in rodents .
- Step 3: Incorporate metabolite identification (e.g., CYP3A4-mediated oxidation) to refine clearance estimates .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Step 1: Follow ICH Q2(R1) guidelines for method validation, including specificity (vs. endogenous opioids), linearity (1–100 ng/mL), and precision (≤15% RSD) .
- Step 2: Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in LC-MS/MS .
- Step 3: Cross-validate results with orthogonal techniques (e.g., immunoassays) in collaboration with independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
